Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
An In-depth Technical Guide to the Core Chemical Properties of 2,6-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The deliberate introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This is particularly true for amino acids, the fundamental building blocks of peptides and proteins. 2,6-Difluoro-L-phenylalanine is a non-canonical amino acid that has garnered significant attention for its ability to confer unique and advantageous properties upon peptides and proteins into which it is incorporated.[1][2] The substitution of hydrogen with fluorine at the 2 and 6 positions of the phenyl ring, while seemingly subtle, imparts profound changes in the molecule's electronic and steric character. These modifications can lead to enhanced metabolic stability, altered receptor binding affinities, and the introduction of a powerful spectroscopic probe for structural and functional studies.[1] This guide provides a comprehensive overview of the core chemical properties of 2,6-Difluoro-L-phenylalanine, its synthesis, spectroscopic characterization, and its applications in the realms of drug discovery and biochemical research.
Physicochemical Properties
The unique properties of 2,6-Difluoro-L-phenylalanine stem from the high electronegativity and small size of the fluorine atoms. These properties influence the molecule's conformation, polarity, and interactions with biological targets.
| Property | Value | Source(s) |
| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [3] |
| CAS Number | 33787-05-2 | [3] |
| Molecular Formula | C₉H₉F₂NO₂ | [3] |
| Molecular Weight | 201.17 g/mol | Chem-Impex |
| Appearance | Off-white solid | Chem-Impex |
| Storage Conditions | 0 - 8 °C | Chem-Impex |
| pKa (Carboxyl) | ~2 (Estimated) | [4] |
| pKa (Ammonium) | ~9 (Estimated) | [4] |
| Isoelectric Point (pI) | ~5.5 (Estimated) | [5][6] |
Synthesis of 2,6-Difluoro-L-phenylalanine
The synthesis of fluorinated amino acids, including 2,6-Difluoro-L-phenylalanine, often requires specialized methods to introduce the fluorine atoms and maintain the desired stereochemistry. One notable approach involves the use of a chiral auxiliary to direct the stereoselective alkylation.
A common strategy for synthesizing the N-protected form suitable for peptide synthesis (Fmoc-2,6-Difluoro-L-phenylalanine) involves a one-pot double alkylation of a chiral auxiliary with a substituted benzyl iodide.[7] The subsequent removal of the auxiliary, followed by treatment with Fmoc-OSu, yields the desired N-protected amino acid.[7]
Caption: Synthesis of Fmoc-2,6-Difluoro-L-phenylalanine.
Spectroscopic Analysis
The spectroscopic properties of 2,6-Difluoro-L-phenylalanine are crucial for its characterization and for its use as a probe in biochemical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the two β-protons, and the aromatic protons. The aromatic region will be simplified due to the symmetry of the difluorophenyl ring, likely showing a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions, with coupling to the adjacent fluorine atoms. The α-proton will appear as a multiplet due to coupling with the β-protons. The β-protons will be diastereotopic and will appear as a complex multiplet. For comparison, the aromatic protons of unsubstituted phenylalanine appear in the range of 7.2-7.4 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The aromatic carbon signals will be influenced by the fluorine substituents, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons in phenylalanine are typically found between 127 and 137 ppm.[9]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying proteins containing this amino acid.[1] A single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions. The chemical shift of this signal is highly sensitive to the local environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[10][11]
Mass Spectrometry (MS)
The mass spectrum of 2,6-Difluoro-L-phenylalanine will show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Difluoro-L-phenylalanine is expected to exhibit characteristic absorption bands for the amino and carboxyl functional groups. These include N-H stretching vibrations around 3000-3100 cm⁻¹, C=O stretching of the carboxylic acid around 1700-1750 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.[12] The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations.[12] The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.
Applications in Research and Drug Development
The incorporation of 2,6-Difluoro-L-phenylalanine into peptides and proteins offers several advantages for researchers and drug developers.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of enzymatic degradation, leading to a longer in vivo half-life of peptide-based drugs.[2]
-
Modulation of Biological Activity: The altered electronic properties of the difluorinated phenyl ring can influence non-covalent interactions, such as cation-π and hydrophobic interactions, which are critical for receptor binding and enzyme inhibition.[2] This can lead to improved potency and selectivity of therapeutic peptides.
-
¹⁹F NMR Probe for Structural Biology: As mentioned, the ¹⁹F nucleus provides a sensitive and non-perturbing probe for NMR studies of protein structure, dynamics, and interactions.[1][10] The absence of a natural fluorine background in biological systems results in clean spectra with unambiguous signals.[10][11]
-
Drug Discovery: This amino acid is a valuable building block in the synthesis of novel therapeutic agents, including those for neurological disorders and cancer.[2]
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating 2,6-Difluoro-L-phenylalanine into a peptide is through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.
Caption: Generalized workflow for SPPS.
Step-by-Step Methodology
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that is pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. This is typically done in two steps: a short initial treatment followed by a longer one.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.
-
Coupling of Fmoc-2,6-Difluoro-L-phenylalanine-OH:
-
In a separate vessel, dissolve Fmoc-2,6-Difluoro-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by mass spectrometry.
Conclusion
2,6-Difluoro-L-phenylalanine is a powerful tool in the arsenal of chemists and biochemists. Its unique chemical properties, conferred by the strategic placement of two fluorine atoms on the phenyl ring, provide a means to enhance the therapeutic potential of peptides and to probe the intricacies of protein structure and function. As synthetic methodologies become more refined and our understanding of the effects of fluorination deepens, the applications for this and other fluorinated amino acids are poised to expand significantly in the fields of drug discovery, materials science, and molecular biology.
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